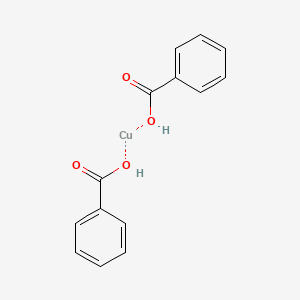
TITANIUM SILICIDE, Ti5Si3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium silicide, Ti5Si3, is a refractory intermetallic compound known for its high melting point, excellent mechanical properties, and good oxidation resistance. It has a hexagonal D88 structure and is characterized by its low density and high strength at elevated temperatures . These properties make it a promising material for high-temperature structural applications.
Vorbereitungsmethoden
Titanium silicide, Ti5Si3, can be synthesized using various methods, including:
Casting Method: This involves melting titanium and silicon together and then casting the molten mixture into a mold.
Powder Sintering Method: Titanium and silicon powders are mixed and then sintered at high temperatures.
Rapid Solidification Method: This involves rapidly cooling the molten mixture of titanium and silicon to form a fine-grained microstructure.
Self-Propagating Combustion Method: This method involves igniting a mixture of titanium and silicon powders, which then undergoes a self-sustaining combustion reaction to form titanium silicide.
Analyse Chemischer Reaktionen
Titanium silicide, Ti5Si3, undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Titanium silicide, Ti5Si3, has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which titanium silicide, Ti5Si3, exerts its effects involves its unique atomic and electronic structure. The compound has a high melting point and low density, which contribute to its excellent mechanical properties. The formation of a protective titanium dioxide layer during oxidation enhances its oxidation resistance . The molecular targets and pathways involved in its action include the interaction of titanium and silicon atoms, which form a stable and robust intermetallic compound .
Vergleich Mit ähnlichen Verbindungen
Titanium silicide, Ti5Si3, can be compared with other similar compounds, such as:
Titanium Disilicide (TiSi2): TiSi2 has a different crystal structure and is used primarily in microelectronics for its low electrical resistance.
Cobalt Silicide (CoSi2): CoSi2 is another silicide used in microelectronics, known for its good thermal stability and electrical properties.
Tungsten Silicide (WSi2): WSi2 is used in high-temperature applications due to its excellent thermal stability and mechanical properties.
This compound, stands out due to its unique combination of high melting point, low density, and excellent mechanical properties, making it suitable for high-temperature structural applications .
Eigenschaften
Molekularformel |
Si3Ti5 |
|---|---|
Molekulargewicht |
323.59 g/mol |
InChI |
InChI=1S/Si3.5Ti/c1-2-3-1;;;;; |
InChI-Schlüssel |
NNWQGTUHWMIVCV-UHFFFAOYSA-N |
Kanonische SMILES |
[Si]1[Si][Si]1=[Ti].[Ti]=[Ti].[Ti]=[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




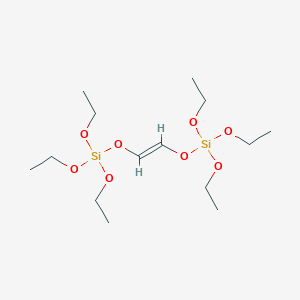
![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B13826360.png)
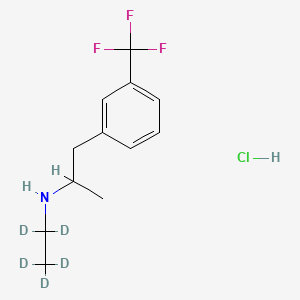
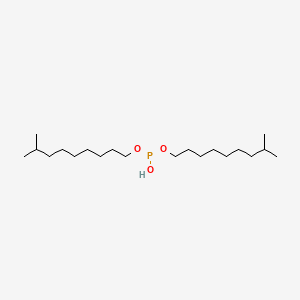
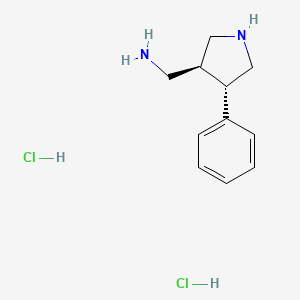
![2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)

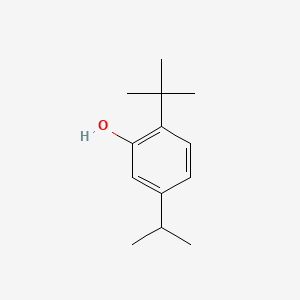
![N-[4-[(3-amino-3-imino-propyl)carbamoyl]-1-methyl-pyrrol-3-yl]-4-[(2-guanidinoacetyl)amino]-1-methyl-pyrrole-2-carboxamide](/img/structure/B13826399.png)
